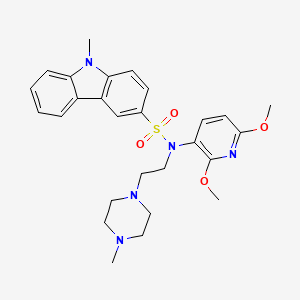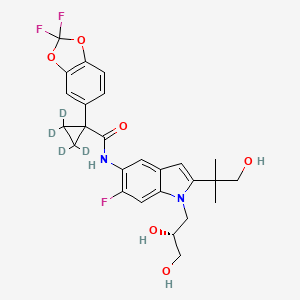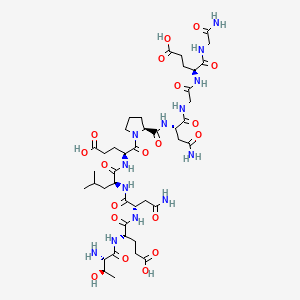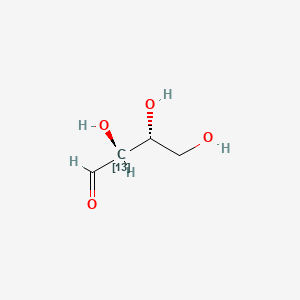
pan-HER-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan-HER-IN-1 is an irreversible, orally active inhibitor that targets the human epidermal growth factor receptor family, which includes epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, and human epidermal growth factor receptor 4. This compound has shown significant potential in inducing apoptosis and exhibiting antitumor activities .
Preparation Methods
The synthesis of pan-HER-IN-1 involves the preparation of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, which serves as the core structure. The synthetic route typically includes the following steps:
Amidation: Formation of the quinazolin-4-amine structure.
Purification: The final compound is purified using chromatographic techniques to ensure high purity.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions with optimizations for yield and purity.
Chemical Reactions Analysis
Pan-HER-IN-1 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the indole ring, potentially affecting the compound’s activity.
Reduction: Reduction reactions can alter the quinazoline structure, impacting its binding affinity.
Substitution: Various substitutions on the indole or quinazoline rings can be performed to create derivatives with different properties.
Common reagents used in these reactions include bromine for bromination, amines for amidation, and various oxidizing or reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
Pan-HER-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying irreversible inhibitors and their synthesis.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress human epidermal growth factor receptor family members.
Mechanism of Action
Pan-HER-IN-1 exerts its effects by irreversibly binding to the tyrosine kinase domains of the human epidermal growth factor receptor family members. This binding inhibits the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The molecular targets include epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, and human epidermal growth factor receptor 4 .
Comparison with Similar Compounds
Pan-HER-IN-1 is unique due to its irreversible binding and broad-spectrum inhibition of the human epidermal growth factor receptor family. Similar compounds include:
These compounds share similar mechanisms of action but differ in their specific applications, activation conditions, and side effect profiles.
Properties
Molecular Formula |
C19H14BrN5O |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[4-[(3-bromo-1H-indol-5-yl)amino]quinazolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C19H14BrN5O/c1-2-18(26)24-11-3-6-17-14(8-11)19(23-10-22-17)25-12-4-5-16-13(7-12)15(20)9-21-16/h2-10,21H,1H2,(H,24,26)(H,22,23,25) |
InChI Key |
ATUXFPJRTSKHFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC4=C(C=C3)NC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)






![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)
![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)




